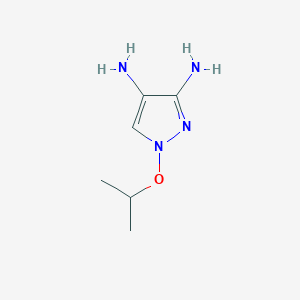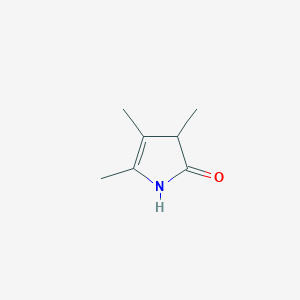![molecular formula C10H8O3S B12857128 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring fused with a benzene ring, substituted with a hydroxyl group at the 6-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid can be achieved through several methods:
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form 3-hydroxy-2-thiophene carboxylic derivatives.
Paal-Knorr Synthesis: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzo[b]thiophene-2-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxybenzo[b]thiophene-2-carboxylic acid: Lacks the methyl group, potentially altering its physical and chemical properties.
Uniqueness
6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C10H8O3S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
6-hydroxy-3-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13) |
Clave InChI |
GIXFMGZLYNULQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C=CC(=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)



![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)




![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)

![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)


